![molecular formula C14H10BrNO2 B12631402 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one CAS No. 919292-73-2](/img/structure/B12631402.png)
9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 9-Bromo-5-(hydroxyméthyl)benzo[h]isoquinolin-1(2H)-one est un composé appartenant à la famille des isoquinoléines. Les isoquinoléines sont des composés organiques aromatiques hétérocycliques qui sont structurellement liés à la quinoléine. Ce composé est caractérisé par la présence d'un atome de brome à la 9ème position et d'un groupe hydroxyméthyle à la 5ème position sur l'échafaudage de la benzo[h]isoquinolin-1(2H)-one. Les isoquinoléines et leurs dérivés sont connus pour leurs diverses activités biologiques et sont utilisés dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux .
Méthodes De Préparation
La synthèse de la 9-Bromo-5-(hydroxyméthyl)benzo[h]isoquinolin-1(2H)-one peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de couplage croisé de Suzuki entre des 2-halobenzonitriles et des boronates vinyliques, suivie d'une hydrolyse et d'une cyclisation de nitriles catalysées au platine . Cette synthèse en deux étapes est efficace et fournit de bons rendements des dérivés isoquinolin-1(2H)-one souhaités. Les méthodes de production industrielle peuvent impliquer des processus catalytiques similaires, optimisés pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
La 9-Bromo-5-(hydroxyméthyl)benzo[h]isoquinolin-1(2H)-one subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxyméthyle peut produire un dérivé d'acide carboxylique, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels à la position du brome.
Applications de la recherche scientifique
Ce composé a plusieurs applications de recherche scientifique. En chimie, il est utilisé comme élément de base pour la synthèse de molécules plus complexes. En biologie, il a été étudié pour ses activités antimicrobiennes et anticancéreuses potentielles . En médecine, les dérivés des isoquinoléines sont étudiés pour leur potentiel thérapeutique dans le traitement de diverses maladies. De plus, dans l'industrie, les dérivés d'isoquinoléine sont utilisés dans la production de colorants, de pigments et d'autres matériaux .
Mécanisme d'action
Le mécanisme d'action de la 9-Bromo-5-(hydroxyméthyl)benzo[h]isoquinolin-1(2H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à l'ADN ou aux protéines, entraînant des changements dans leur structure et leur fonction. Cette interaction peut entraîner l'inhibition de l'activité enzymatique, la perturbation des processus cellulaires ou l'induction de la mort cellulaire dans les cellules cancéreuses . Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et des dérivés du composé étudiés.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer activities . In medicine, derivatives of isoquinolines are explored for their therapeutic potential in treating various diseases. Additionally, in the industry, isoquinoline derivatives are used in the production of dyes, pigments, and other materials .
Mécanisme D'action
The mechanism of action of 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
La 9-Bromo-5-(hydroxyméthyl)benzo[h]isoquinolin-1(2H)-one peut être comparée à d'autres dérivés d'isoquinoléine tels que l'acide méthanesulfonique de 9-bromo-6-(hydroxyméthyl)-5H,6H-benzo[h]isoquinolin-6-yle Bien que les deux composés partagent une structure de base similaire, la présence de différents substituants peut entraîner des variations dans leur réactivité chimique et leur activité biologique.
Propriétés
Numéro CAS |
919292-73-2 |
|---|---|
Formule moléculaire |
C14H10BrNO2 |
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
9-bromo-5-(hydroxymethyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-2-1-8-5-9(7-17)11-3-4-16-14(18)13(11)12(8)6-10/h1-6,17H,7H2,(H,16,18) |
Clé InChI |
PRHVVGXYERZQIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C3C(=C(C=C21)CO)C=CNC3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




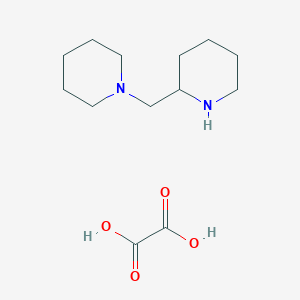
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)

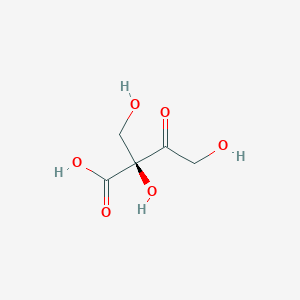
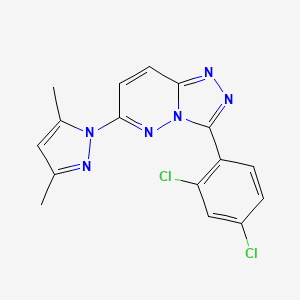
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)
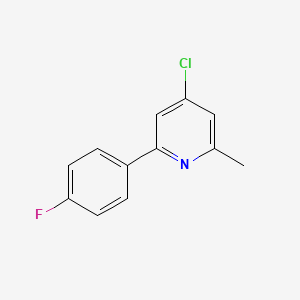
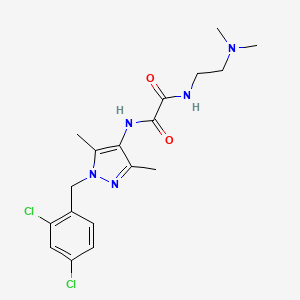

![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
